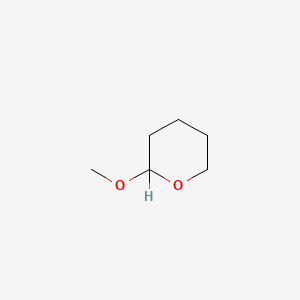

2-Methoxytetrahydropyran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-7-6-4-2-3-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDKZSUYCXHXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984305 | |

| Record name | 2-Methoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6581-66-4 | |

| Record name | Tetrahydro-2-methoxy-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6581-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyran, 2-methoxy-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methoxy-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methoxytetrahydropyran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-methoxytetrahydropyran from 2,3-dihydropyran and methanol (B129727). This reaction is a fundamental transformation in organic chemistry, yielding a valuable acetal (B89532) that serves as a protective group for alcohols and a key intermediate in the synthesis of various pharmaceuticals and complex molecules. This document details the underlying reaction mechanism, provides step-by-step experimental protocols for various catalytic systems, and presents a quantitative analysis of reaction parameters to guide optimization and scale-up efforts.

Reaction Overview and Mechanism

The synthesis of 2-methoxytetrahydropyran from 2,3-dihydropyran and methanol is an acid-catalyzed electrophilic addition reaction. The process involves the protonation of the double bond in 2,3-dihydropyran by an acid catalyst, which generates a resonance-stabilized carbocation intermediate. Subsequent nucleophilic attack by methanol on the carbocation, followed by deprotonation, yields the final product, 2-methoxytetrahydropyran.

The reaction is highly efficient and proceeds under mild conditions, making it a widely used method in organic synthesis. The choice of acid catalyst is crucial and can influence reaction rates and yields. Both homogeneous and heterogeneous catalysts have been successfully employed.

Quantitative Data on Catalytic Systems

The efficiency of the synthesis is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different acid catalysts.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | 10 | Ethanol | Room Temperature | 0.25 - 0.5 | Excellent | [1] |

| Amberlyst-15 | Varies | 1,2-Dichloroethane (B1671644) | Reflux | 2 | High | [2] |

| Mineral Acids (e.g., H₂SO₄) | Catalytic | Methanol | Varies | Varies | High | [3] |

Note: "Excellent" and "High" yields are reported in the literature without specific percentages in some cases. Reaction conditions and yields can vary based on the specific substrate and scale of the reaction.

Detailed Experimental Protocols

The following section provides detailed methodologies for the synthesis of 2-methoxytetrahydropyran using different catalytic systems.

Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol utilizes the readily available and effective Brønsted acid, p-toluenesulfonic acid.

Materials:

-

2,3-Dihydropyran

-

Anhydrous Methanol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (B109758)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2,3-dihydropyran (1.0 eq) in anhydrous methanol (excess, serves as reactant and solvent) at room temperature, add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of residue).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation to yield pure 2-methoxytetrahydropyran.

Protocol 2: Synthesis using Amberlyst-15

This protocol employs a heterogeneous acid catalyst, Amberlyst-15, which simplifies catalyst removal.

Materials:

-

2,3-Dihydropyran

-

Anhydrous Methanol

-

Amberlyst-15 resin

-

Anhydrous 1,2-dichloroethane (optional solvent)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 2,3-dihydropyran (1.0 eq) and anhydrous methanol (1.2 eq). Anhydrous 1,2-dichloroethane can be used as a solvent.

-

Add Amberlyst-15 resin to the mixture.

-

Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the Amberlyst-15 catalyst by filtration. The resin can be washed with the reaction solvent, dried, and reused.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation.

Experimental Workflow and Logic

The general workflow for the synthesis and purification of 2-methoxytetrahydropyran is outlined below. This logical progression ensures a high yield of the pure product.

Conclusion

The acid-catalyzed addition of methanol to 2,3-dihydropyran is a robust and efficient method for the synthesis of 2-methoxytetrahydropyran. The choice of catalyst, whether homogeneous like p-toluenesulfonic acid or heterogeneous like Amberlyst-15, can be tailored to specific laboratory needs, with both offering high yields. The provided protocols and workflow diagrams serve as a detailed guide for researchers and professionals in the field, enabling the successful synthesis and purification of this important chemical intermediate. Careful control of reaction conditions and adherence to proper work-up and purification techniques are essential for obtaining a high-purity product.

References

physical and chemical properties of 2-methoxytetrahydropyran

An In-depth Technical Guide to 2-Methoxytetrahydropyran

Abstract

2-Methoxytetrahydropyran (CAS No. 6581-66-4) is a cyclic ether with significant applications in organic synthesis, primarily as a versatile building block and intermediate.[1] Its structure, featuring a tetrahydropyran (B127337) ring substituted with a methoxy (B1213986) group at the anomeric C2 position, imparts unique reactivity. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-methoxytetrahydropyran, intended for researchers, chemists, and professionals in drug development and materials science. The document details experimental protocols for property determination, summarizes key data in tabular format, and includes diagrams to illustrate reaction pathways and experimental workflows.

Physical and Chemical Properties

2-Methoxytetrahydropyran is typically a colorless to light yellow liquid with a characteristic ether-like odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3]

Quantitative Physical Data

The key physical properties of 2-methoxytetrahydropyran are summarized in the table below. These values are critical for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [4] |

| Molecular Weight | 116.16 g/mol | [4][5] |

| CAS Number | 6581-66-4 | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 128-129 °C (at 760 mmHg) | [2][4][6] |

| 58-60 °C (at 10 mmHg) | [2] | |

| Density | 0.963 g/mL (at 25 °C) | [2][4][6] |

| Refractive Index (n20/D) | 1.425 | [2][4][6] |

| Flash Point | 25 °C (77 °F) - closed cup | [2][7] |

| Vapor Pressure | 12.9 mmHg (at 25 °C) | [7] |

| LogP (Octanol/Water) | 1.15940 | [4][7] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 2-methoxytetrahydropyran.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | Proton resonance spectra have been analyzed. | [2][8] |

| ¹³C NMR | Spectral data is available. | [5][9] |

| Mass Spectrometry (GC-MS) | Spectral data is available. | [9] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. | [9] |

| Raman Spectroscopy | Spectral data is available. | [9] |

Chemical Properties and Reactivity

Synthesis

2-Methoxytetrahydropyran is commonly synthesized via the acid-catalyzed addition of methanol (B129727) to 3,4-dihydro-2H-pyran.[10] The reaction is typically exothermic and proceeds with high yield.

Reactivity and Applications

2-Methoxytetrahydropyran is a valuable intermediate in organic synthesis.[1] Its primary utility stems from its role as a precursor to the tetrahydropyranyl (THP) protecting group, although dihydropyran is more commonly used directly for this purpose. The THP group is widely used to protect alcohols and other functional groups due to its stability under a variety of conditions (e.g., basic, organometallic) and its ease of removal under mild acidic conditions.

In the gas phase, 2-methoxytetrahydropyran undergoes an elimination reaction to yield 3,4-dihydro-2H-pyran and methanol.[2][10][11]

Experimental Protocols

Detailed methodologies for determining the key physical properties of 2-methoxytetrahydropyran are outlined below. These are standard procedures applicable in most organic chemistry laboratories.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup : Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : Place a sample of 2-methoxytetrahydropyran (approx. 10-20 mL) and a few boiling chips into the round-bottom flask.

-

Heating : Gently heat the flask using a heating mantle.

-

Observation : Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature range is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

-

Pressure Correction : If the atmospheric pressure is not 760 mmHg, a pressure correction (e.g., using a nomograph) should be applied to determine the normal boiling point.

Density Measurement (Pycnometer Method)

-

Pycnometer Preparation : Clean and dry a pycnometer (a specific gravity bottle) and record its empty mass (m₁).

-

Calibration : Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C) and record the mass (m₂). The density of water (ρ_water) at this temperature is known.

-

Sample Measurement : Empty and thoroughly dry the pycnometer. Fill it with 2-methoxytetrahydropyran at the same temperature and record the mass (m₃).

-

Calculation : The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Refractive Index Measurement (Abbe Refractometer)

-

Instrument Calibration : Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Sample Application : Place a few drops of 2-methoxytetrahydropyran onto the prism of the refractometer.

-

Measurement : Close the prism and adjust the light source and focus until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading : Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent. The standard is typically 20 °C (n20/D).

Safety and Handling

2-Methoxytetrahydropyran is a flammable liquid and vapor.[2][9] It is essential to handle it in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE).[2][12][13]

GHS Hazard Information

| Category | Information | Reference(s) |

| Pictogram | GHS02 (Flame) | [2][9] |

| Signal Word | Warning | [2][9] |

| Hazard Statement | H226: Flammable liquid and vapor | [2][9] |

| Hazard Class | Flammable Liquid Category 3 | [2][9] |

| Storage Class | 3 - Flammable liquids | [2] |

Handling and Storage

-

Handling : Avoid inhalation of vapor or mist.[12] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Ground/bond container and receiving equipment to prevent static discharge.[13]

-

Storage : Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed.[12] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[12]

-

Personal Protective Equipment (PPE) : Eyeshields, faceshields, and chemical-resistant gloves are recommended.[2] Use a respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Methoxytetrahydropyran 98 6581-66-4 [sigmaaldrich.com]

- 3. 2-Methoxytetrahydropyran 98 6581-66-4 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (s)-2-Methoxytetrahydropyran | C6H12O2 | CID 12526342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6581-66-4 CAS MSDS (2-METHOXYTETRAHYDROPYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-METHOXYTETRAHYDROPYRAN(6581-66-4) 1H NMR [m.chemicalbook.com]

- 9. 2-Methoxytetrahydropyran | C6H12O2 | CID 23057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-METHOXYTETRAHYDROPYRAN | 6581-66-4 [chemicalbook.com]

- 11. 2-Methoxytetrahydropyran 98 6581-66-4 [sigmaaldrich.com]

- 12. 2-METHOXYTETRAHYDROPYRAN - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. matrixscientific.com [matrixscientific.com]

2-Methoxytetrahydropyran CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Methoxytetrahydropyran (CAS 6581-66-4), a versatile chemical intermediate utilized in a variety of synthetic applications, including pharmaceuticals, agrochemicals, and materials science.[1] Its structure, featuring a tetrahydropyran (B127337) ring with a methoxy (B1213986) group at the 2-position, imparts unique reactivity, making it a valuable building block in organic chemistry.[1]

Core Identification and Molecular Structure

2-Methoxytetrahydropyran is a cyclic ether with the systematic IUPAC name 2-methoxyoxane.[2]

The molecule consists of a six-membered saturated ring containing one oxygen atom (a tetrahydropyran ring), substituted with a methoxy group (-OCH₃) at the carbon atom adjacent to the ring oxygen.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 2-Methoxytetrahydropyran, facilitating easy reference and comparison for experimental planning.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [1][5][8] |

| Boiling Point | 128-129 °C (at 760 mm Hg) | [1][3][5][6] |

| Density | 0.963 g/mL at 25 °C | [3][5][6] |

| Refractive Index (n²⁰/D) | 1.425 | [3][5][6] |

| Flash Point | 25 °C (77 °F) - closed cup | [5][6] |

| Purity | Typically ≥98% | [1] |

Experimental Protocols

A common and efficient method for the synthesis of 2-Methoxytetrahydropyran involves the acid-catalyzed addition of methanol (B129727) to 2,3-dihydropyran.[5]

Synthesis of 2-Methoxytetrahydropyran from 2,3-Dihydropyran [5]

-

Materials:

-

2,3-Dihydropyran (84.0 g, 1.0 mole)

-

Methanol (32.0 g, 1.0 mole)

-

Concentrated Hydrochloric Acid (1 mL)

-

Sodium Hydroxide (B78521) pellets

-

-

Procedure:

-

To a flask equipped with a magnetic stirrer, add 84.0 g (1.0 mole) of 2,3-dihydropyran.

-

Add 1 mL of concentrated hydrochloric acid to the flask.

-

Slowly add 32.0 g (1.0 mole) of methanol to the stirred mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

-

Continue stirring the reaction mixture for 3 hours at room temperature.

-

After the reaction is complete, add a few pellets of sodium hydroxide to neutralize the acid and make the mixture basic.

-

The product can be purified directly by distillation of the mixture.

-

Collect the fraction boiling at approximately 125 °C (at 760 mm Hg).

-

-

Expected Yield: 98.6 g (85%)

Reaction Workflow Visualization

The synthesis of 2-Methoxytetrahydropyran can be visualized as a straightforward two-step process: an acid-catalyzed addition followed by a neutralization and purification step.

Caption: Synthesis workflow for 2-Methoxytetrahydropyran.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Methoxytetrahydropyran | C6H12O2 | CID 23057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 2-METHOXYTETRAHYDROPYRAN | 6581-66-4 [chemicalbook.com]

- 6. 2-Methoxytetrahydropyran 98 6581-66-4 [sigmaaldrich.com]

- 7. (s)-2-Methoxytetrahydropyran | C6H12O2 | CID 12526342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methoxytetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methoxytetrahydropyran. The information presented herein is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this compound. This guide includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in the interpretation of the NMR spectra.

¹H and ¹³C NMR Spectral Data

The NMR spectra of 2-methoxytetrahydropyran are influenced by its conformational isomerism, primarily the equilibrium between the axial and equatorial anomers. The data presented here represent the time-averaged spectrum at room temperature.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-methoxytetrahydropyran in deuterated chloroform (B151607) (CDCl₃) displays signals corresponding to the protons on the tetrahydropyran (B127337) ring and the methoxy (B1213986) group. Due to the complexity of the spin systems, some protons exhibit overlapping multiplets.

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration |

| H-2 | ~4.52 | multiplet | 1H |

| H-6 (axial) | ~3.45 | multiplet | 1H |

| H-6 (equatorial) | ~3.98 | multiplet | 1H |

| OCH₃ | ~3.38 | singlet | 3H |

| H-3, H-4, H-5 | 1.45 - 1.90 | multiplet | 6H |

Note: The chemical shifts and multiplicities for the ring protons (H-3, H-4, H-5, and H-6) are complex due to second-order effects and conformational averaging. The assignments are based on 2D NMR spectroscopic techniques and literature data.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2-methoxytetrahydropyran in CDCl₃ shows six distinct signals, corresponding to the five carbon atoms of the tetrahydropyran ring and the one carbon of the methoxy group.[1]

| Carbon Assignment | Chemical Shift (δ) / ppm |

| C-2 | 99.9 |

| C-6 | 61.9 |

| OCH₃ | 55.0 |

| C-3 | 30.6 |

| C-5 | 25.5 |

| C-4 | 19.4 |

Experimental Protocols

The following is a general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-methoxytetrahydropyran, based on standard laboratory practices.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 2-methoxytetrahydropyran into a clean, dry vial.

-

Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically 4-5 cm).

2. NMR Spectrometer Setup:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

-

Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the sample.

-

The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm, is typically sufficient.

-

Acquisition Time: An acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons, although none are present in this molecule.

-

Number of Scans: A larger number of scans (e.g., 256 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

For the ¹³C spectrum, perform peak picking to identify the chemical shifts of the signals.

Visualizations

The following diagrams illustrate the structure of 2-methoxytetrahydropyran and the assignment of its NMR signals.

References

An In-depth Technical Guide on the Role of the Tetrahydropyranyl (THP) Group in Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Among the various protecting groups for alcohols, the tetrahydropyranyl (THP) ether has long been a popular choice due to its ease of introduction, general stability under a range of non-acidic conditions, and straightforward removal. This technical guide provides a comprehensive overview of the THP group in alcohol protection, with a focus on its formation, cleavage, stability, and comparison with other common protecting groups.

Introduction to the Tetrahydropyranyl (THP) Protecting Group

The THP protecting group is an acetal (B89532) formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). The resulting THP ether shields the hydroxyl group from a variety of reaction conditions, particularly those involving strong bases, organometallics, and hydrides.[1][2] A key characteristic of the THP group is its acid lability, allowing for its selective removal under mild acidic conditions.[3]

It is important to clarify a common point of potential confusion: while 2-methoxytetrahydropyran (2-MTHP) is the THP ether of methanol, the reagent typically used for the protection of a wide range of alcohols is 3,4-dihydro-2H-pyran (DHP), not 2-MTHP itself.[3][4] The reaction of an alcohol with DHP under acidic catalysis leads to the formation of a 2-alkoxy-tetrahydropyran, generically referred to as a THP ether.

A significant drawback of the THP group is the introduction of a new stereocenter at the C2 position of the tetrahydropyran (B127337) ring. If the alcohol being protected is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and characterization.[1]

Protection of Alcohols as THP Ethers

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the enol ether functionality of DHP. The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate.

-

Protonation of DHP: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic anomeric carbon of the oxocarbenium ion.

-

Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the resulting oxonium ion to yield the neutral THP ether and regenerate the acid catalyst.

// Reactants DHP [label="3,4-Dihydro-2H-pyran (DHP)"]; ROH [label="R-OH (Alcohol)"]; H_plus [label="H⁺ (Acid Catalyst)"];

// Intermediates Protonated_DHP [label="Resonance-Stabilized\nOxocarbenium Ion"]; Oxonium_ion [label="Oxonium Ion"];

// Product THP_ether [label="THP Ether"];

// Nodes for reaction arrows and text plus1 [label="+"]; plus2 [label="+"]; plus3 [label="+"]; arrow1 [label="⇌"]; arrow2 [label="→"]; arrow3 [label="→"]; minus_H_plus [label="- H⁺"];

// Layout {rank=same; DHP; plus1; ROH; H_plus} {rank=same; arrow1} {rank=same; Protonated_DHP} {rank=same; arrow2} {rank=same; Oxonium_ion} {rank=same; arrow3} {rank=same; THP_ether}

// Connections DHP -> arrow1 [style=invis]; H_plus -> arrow1 [style=invis]; arrow1 -> Protonated_DHP; Protonated_DHP -> arrow2 [style=invis]; ROH -> arrow2 [style=invis]; arrow2 -> Oxonium_ion; Oxonium_ion -> arrow3; arrow3 -> THP_ether; arrow3 -> minus_H_plus [style=invis, minlen=0.1]; } .enddot Caption: Acid-catalyzed mechanism for the protection of an alcohol with DHP.

Materials:

-

Alcohol (1.0 mmol)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 equiv.)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 equiv.)

-

Anhydrous dichloromethane (B109758) (DCM) (5 mL)

Procedure:

-

To a stirred solution of the alcohol in anhydrous DCM at room temperature, add PPTS.

-

Add DHP dropwise to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude THP ether, which can be purified by column chromatography if necessary.[5]

A variety of acid catalysts can be employed, with milder options like pyridinium p-toluenesulfonate (PPTS) being useful for acid-sensitive substrates.[6]

Deprotection of THP Ethers

The cleavage of THP ethers to regenerate the parent alcohol is also an acid-catalyzed process, essentially the reverse of the protection reaction.

-

Protonation: The ether oxygen of the THP-protected alcohol is protonated by an acid catalyst.

-

Formation of Oxocarbenium Ion: The protonated ether cleaves to form the alcohol and the resonance-stabilized oxocarbenium ion.

-

Hydrolysis: The oxocarbenium ion reacts with water to form a hemiacetal.

-

Tautomerization: The hemiacetal is in equilibrium with the ring-opened 5-hydroxypentanal.

// Reactants THP_ether [label="THP Ether"]; H_plus [label="H⁺"]; H2O [label="H₂O"];

// Intermediates Protonated_ether [label="Protonated Ether"]; Oxocarbenium_ion [label="Oxocarbenium Ion"]; Hemiacetal [label="Hemiacetal"];

// Products ROH [label="R-OH"]; Hydroxypentanal [label="5-Hydroxypentanal"];

// Nodes for reaction arrows and text plus1 [label="+"]; plus2 [label="+"]; arrow1 [label="⇌"]; arrow2 [label="→"]; arrow3 [label="⇌"]; arrow4 [label="⇌"];

// Layout {rank=same; THP_ether; plus1; H_plus} {rank=same; arrow1} {rank=same; Protonated_ether} {rank=same; arrow2} {rank=same; Oxocarbenium_ion; plus2; ROH} {rank=same; arrow3} {rank=same; Hemiacetal} {rank=same; arrow4} {rank=same; Hydroxypentanal}

// Connections THP_ether -> arrow1 [style=invis]; H_plus -> arrow1 [style=invis]; arrow1 -> Protonated_ether; Protonated_ether -> arrow2; arrow2 -> Oxocarbenium_ion; arrow2 -> ROH; Oxocarbenium_ion -> arrow3 [style=invis]; H2O -> arrow3 [style=invis]; arrow3 -> Hemiacetal; Hemiacetal -> arrow4; arrow4 -> Hydroxypentanal; } .enddot Caption: Acid-catalyzed hydrolysis for the deprotection of a THP ether.

Materials:

-

THP-protected alcohol (1.0 mmol)

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF:AcOH:H₂O.

-

Stir the reaction mixture at room temperature or gently warm to 40-50 °C. Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (B1210297) or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to yield the deprotected alcohol, which can be purified by column chromatography if necessary.[2][7]

Stability of the THP Protecting Group

The stability of the THP group under various conditions is a key factor in its widespread use.

| Reagent/Condition | Stability of THP Ether |

| Strongly Basic Conditions (e.g., NaOH, NaH, LDA) | Stable[2] |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Stable[1] |

| Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) | Stable[2] |

| Oxidizing Agents (e.g., PCC, Swern, MnO₂) | Stable[2] |

| Acidic Conditions (e.g., aq. HCl, TsOH, TFA) | Labile[3] |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile[1] |

This table provides a general overview; specific substrate and reaction conditions can influence stability.

Comparison with Other Common Alcohol Protecting Groups

The choice of a protecting group depends on the specific requirements of a synthetic route, including the stability of other functional groups present and the desired orthogonality of deprotection steps.

| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |

| THP (Tetrahydropyranyl) | DHP, acid catalyst (e.g., PPTS, TsOH) | Mild acid (e.g., AcOH/H₂O, PPTS in EtOH) | Low cost, stable to base and many redox reagents. | Creates a new stereocenter, acid labile.[1] |

| TBS (tert-Butyldimethylsilyl) | TBSCl, imidazole, DMF | F⁻ (e.g., TBAF), mild acid | Stable to a wide range of conditions, tunable stability. | More expensive than THP, can be cleaved by strong acid.[6] |

| Bn (Benzyl) | BnBr or BnCl, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C), strong acid | Very stable to a wide range of conditions, no new stereocenter. | Requires specific conditions for removal (hydrogenation).[8] |

| MOM (Methoxymethyl) | MOMCl, base (e.g., DIPEA) | Acid (e.g., HCl in MeOH) | Stable to base, no new stereocenter. | MOMCl is a carcinogen, requires acidic deprotection.[2] |

Conclusion

The tetrahydropyranyl group remains a valuable and widely used protecting group for alcohols in organic synthesis. Its low cost, ease of introduction, and stability to a broad range of non-acidic reagents make it an attractive choice for many applications. However, chemists must consider the key drawback of introducing a new stereocenter. By understanding the mechanisms of protection and deprotection, as well as the stability profile of the THP ether, researchers can effectively leverage this protecting group in the synthesis of complex molecules. The choice between THP and other protecting groups should be made based on a careful analysis of the overall synthetic strategy, including the nature of the substrate and the reaction conditions to be employed in subsequent steps.

References

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

An In-depth Technical Guide on the Mechanism of Acid-Catalyzed Formation of 2-Methoxytetrahydropyranyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acid-catalyzed formation of 2-methoxytetrahydropyranyl ethers, a critical reaction in organic synthesis for the protection of hydroxyl groups. The content herein details the reaction mechanism, offers quantitative data on catalyst performance, provides detailed experimental protocols, and includes requisite visualizations to facilitate a thorough understanding of this fundamental chemical transformation.

Core Mechanism: Acid-Catalyzed Addition to Dihydropyran

The formation of a 2-methoxytetrahydropyranyl ether is an acid-catalyzed addition of methanol (B129727) to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[1][2] The reaction is initiated by the protonation of the double bond in DHP, which leads to a resonance-stabilized oxocarbenium ion intermediate.[1] This electrophilic species is then attacked by the nucleophilic hydroxyl group of methanol. Subsequent deprotonation yields the final product and regenerates the acid catalyst.[1]

The key steps in the mechanism are as follows:

-

Protonation of 3,4-Dihydro-2H-pyran (DHP): An acid catalyst protonates the carbon-carbon double bond of DHP. This protonation preferentially occurs at the C3 position, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a key electrophile in the reaction.[1] The alternative protonation at the C2 position would result in a less stable secondary carbocation.

-

Nucleophilic Attack by Methanol: The hydroxyl oxygen of methanol acts as a nucleophile, attacking the electrophilic C2 carbon of the oxocarbenium ion.[1] This step results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.

-

Deprotonation: A weak base, such as the conjugate base of the acid catalyst or another molecule of methanol, removes the proton from the oxygen atom of the newly formed ether. This regenerates the acid catalyst and yields the 2-methoxytetrahydropyran product.[1]

This mechanism explains the high regioselectivity of the reaction, as only the 2-substituted product is observed.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the logical progression of the acid-catalyzed formation of 2-methoxytetrahydropyranyl ether.

References

Stability of 2-Methoxytetrahydropyran Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxytetrahydropyran (MTHP), and the closely related tetrahydropyranyl (THP) ether protecting group it forms with alcohols, is a cornerstone of modern organic synthesis. Its utility is defined by its differential stability under various pH conditions. THP ethers are valued for their robustness in neutral to strongly basic environments, yet they are readily cleaved under acidic conditions, allowing for strategic deprotection in complex synthetic pathways. This guide provides an in-depth technical overview of the stability of 2-methoxytetrahydropyran, presenting quantitative data, detailed experimental protocols, and a mechanistic exploration of its behavior in both acidic and basic media.

Core Concepts: The Acetal (B89532) Functionality

The chemical behavior of 2-methoxytetrahydropyran is governed by its acetal functional group. An acetal consists of a carbon atom bonded to two ether oxygens. This structure is inherently stable to bases and nucleophiles but susceptible to acid-catalyzed hydrolysis. The stability in basic media can be attributed to the absence of an acidic proton that a base can readily abstract. Conversely, the ether oxygens are Lewis basic and can be protonated by an acid, initiating a cleavage mechanism.

Stability and Degradation Under Acidic Conditions

2-Methoxytetrahydropyran and the THP ethers derived from it are labile under acidic conditions. The rate of hydrolysis is highly dependent on the pH, temperature, and the specific acidic catalyst employed. This susceptibility is the most common method for the removal (deprotection) of the THP group from a protected alcohol.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of an acetal like 2-methoxytetrahydropyran proceeds through a well-established multi-step mechanism. The key feature is the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then trapped by a nucleophile, typically water or an alcohol solvent.

The general mechanism involves:

-

Protonation: One of the ether oxygens is protonated by an acid source (e.g., H₃O⁺), converting it into a good leaving group (methanol in the case of MTHP, or the parent alcohol for a THP ether).

-

Cleavage and Formation of Oxocarbenium Ion: The C-O bond cleaves, and the leaving group departs. The resulting carbocation is stabilized by resonance from the adjacent ring oxygen, forming an oxocarbenium ion.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water) to yield the final hemiacetal product (5-hydroxypentanal, which exists in equilibrium with its cyclic form) and regenerates the acid catalyst.

Mechanism of the acid-catalyzed hydrolysis of 2-methoxytetrahydropyran.

Quantitative Data on Acidic Cleavage of THP Ethers

The efficiency of THP ether cleavage is highly dependent on the chosen acid catalyst and reaction conditions. The following table summarizes the performance of various acidic catalysts for the deprotection of THP-protected alcohols.

| Catalyst | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) |

| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | 0 to rt | 17 h | quant. |

| Ferric Perchlorate (Fe(ClO₄)₃) | THP-protected primary alcohol | Methanol | rt | 15 min | 98 |

| Zeolite H-beta | THP-protected alcohol | - | - | short | high |

| 1% Wells-Dawson acid (supported) | THP-protected substrate | THF/1% MeOH | rt | 15 min - 2 h | high |

| Lithium chloride (LiCl) / Water | THP ether | DMSO | 90 | 6 h | high |

Note: "rt" denotes room temperature; "quant." denotes quantitative yield.

Further studies on THP-protected amino acids demonstrate the effect of acid concentration on cleavage rates.

| Acidic Conditions (TFA/H₂O/CH₂Cl₂) | Time (h) | Cleavage of Fmoc-Trp(Thp)-OH (%) |

| 10:2:88 | 0.5 | 80 |

| 10:2:88 | 1 | 90 |

| 10:2:88 | 2 | 95 |

Experimental Protocols for Acidic Stability and Cleavage

This protocol describes a standard method for cleaving a THP ether using a homogeneous acid catalyst.

-

Dissolution: Dissolve the THP-protected substrate (1.0 eq) in a suitable alcohol solvent, such as methanol or 2-propanol (approx. 0.05 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, approx. 2.4 eq) to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the required duration (e.g., 17 hours), monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

This protocol is designed to quantitatively measure the rate of hydrolysis under specific pH conditions.

-

Sample Preparation: Dissolve the acetal substrate (e.g., 2-methoxytetrahydropyran, 0.01 mmol) in deuterated acetonitrile (B52724) (CD₃CN, 0.3 mL) in an NMR tube.

-

Initiation of Hydrolysis: Add a deuterated buffer solution (0.1 mL of 0.2 M phosphate (B84403) buffer in D₂O, adjusted to the desired pH, e.g., pH 5) to the NMR tube.

-

Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).

-

Analysis: Monitor the disappearance of a characteristic proton signal of the starting material and the appearance of a signal from the product. Integrate the signals at each time point to determine the relative concentrations.

-

Rate Calculation: Plot the natural logarithm of the starting material concentration versus time. The negative of the slope of this line will yield the pseudo-first-order rate constant (k) for the hydrolysis reaction. The half-life (t₁/₂) can be calculated using the equation t₁/₂ = 0.693/k.

Stability Under Basic Conditions

A key advantage of the THP protecting group is its exceptional stability under neutral to strongly basic conditions. This robustness allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.

Mechanistic Rationale for Stability

Acetals like 2-methoxytetrahydropyran are stable in basic media because there is no viable low-energy pathway for degradation. Unlike in acidic conditions where protonation creates a good leaving group, a base (e.g., hydroxide, OH⁻) would need to either:

-

Displace an alkoxide (a very strong base and poor leaving group) in an Sₙ2-type reaction.

-

Abstract a proton. The C-H protons on the tetrahydropyran (B127337) ring are not sufficiently acidic to be removed by common bases.

Therefore, THP ethers are compatible with a wide array of basic and nucleophilic reagents.

Compatibility Data

The following table summarizes the stability of THP ethers under various common basic and nucleophilic reaction conditions.

| Reagent/Condition Class | Specific Examples | Stability of THP Ether |

| Strong Bases | NaH, KOtBu, LDA, LiTMP, NaOH, KOH | Stable |

| Organometallics | Grignard Reagents (RMgBr), Organolithiums (RLi) | Stable (at ≤ 0 °C) |

| Metal Hydride Reducing Agents | LiAlH₄, NaBH₄ | Stable |

| Nucleophiles | Alkoxides (NaOCH₃), Enolates, Cyanide (CN⁻) | Stable |

| Acylating/Alkylating Reagents | Acyl chlorides, Alkyl halides (in presence of base) | Stable |

| Oxidizing Agents | PCC, PDC, Swern Oxidation, MnO₂ | Stable |

Experimental Protocol for Stability Testing in Basic Media

This protocol outlines a general method to confirm the stability of 2-methoxytetrahydropyran or a THP-protected compound under basic conditions.

-

Solution Preparation: Prepare a stock solution of the test compound in a suitable, water-miscible organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

-

Incubation: In separate, sealed vials, add an aliquot of the stock solution to a series of aqueous buffer solutions of high pH (e.g., pH 10, pH 12 carbonate buffers) and a solution of a strong base (e.g., 1 M NaOH). The final concentration of the test compound should be suitable for the chosen analytical method.

-

Stress Conditions: Incubate the vials at a controlled temperature. For standard stability testing, this might be room temperature (25 °C) or an elevated temperature (e.g., 40-60 °C) to accelerate any potential degradation.

-

Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Analysis: Neutralize the aliquots if necessary, and then analyze them using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining.

-

Data Evaluation: Plot the concentration of the parent compound versus time. For a stable compound, no significant decrease in concentration should be observed over the course of the experiment.

Logical workflow of 2-methoxytetrahydropyran stability.

Conclusion

The stability profile of 2-methoxytetrahydropyran is distinctly dichotomous. It exhibits excellent stability in the presence of a wide range of basic, nucleophilic, and reducing agents, making the corresponding THP ether a reliable protecting group for hydroxyl functions during many synthetic operations. Conversely, its lability under acidic conditions, which proceeds via a well-understood hydrolytic mechanism, allows for its mild and efficient removal. This predictable, pH-dependent stability is a critical feature that enables its widespread use in the synthesis of complex molecules within the pharmaceutical and chemical industries. A thorough understanding of the quantitative aspects and experimental conditions for both its stability and cleavage is essential for its effective application in research and development.

An In-depth Technical Guide to the Core Reactions of 2-Methoxytetrahydropyran in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 2-methoxytetrahydropyran (MTHP). MTHP, a cyclic acetal, is a versatile reagent in organic synthesis, primarily recognized as a precursor to the tetrahydropyranyl (THP) protecting group. However, its direct reactivity as an electrophile and its behavior under various reaction conditions are of significant interest to synthetic chemists. This document details the synthesis of MTHP, its role in the formation of THP ethers, and its key reactions including nucleophilic substitution, reductive cleavage, and acid-catalyzed hydrolysis, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Synthesis of 2-Methoxytetrahydropyran

2-Methoxytetrahydropyran is typically synthesized by the acid-catalyzed addition of methanol (B129727) to 3,4-dihydro-2H-pyran (DHP). This reaction is an equilibrium process that is generally driven to completion by using an excess of methanol or by removing the product as it forms.

General Reaction Scheme

An In-depth Technical Guide to the Elimination Reaction of 2-Methoxytetrahydropyran to 3,4-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elimination reaction for the synthesis of 3,4-dihydro-2H-pyran from 2-methoxytetrahydropyran. This reaction is a fundamental transformation in organic chemistry, yielding a versatile cyclic enol ether widely used as a protecting group for alcohols and as a building block in the synthesis of various heterocyclic compounds. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to support researchers in the practical application of this chemical process.

Introduction

The elimination of an alcohol from a 2-alkoxytetrahydropyran is a common and effective method for the preparation of 3,4-dihydro-2H-pyran. This reaction can be achieved through two primary pathways: thermal elimination and acid-catalyzed elimination. The choice of method depends on the desired scale, the sensitivity of the substrate to acid, and the available equipment.

Thermal Elimination: This method involves the gas-phase pyrolysis of 2-methoxytetrahydropyran at high temperatures, typically between 400 and 450 °C. The reaction is unimolecular and follows a first-order rate law, proceeding through a concerted mechanism. While this method can provide high purity product, the requirement for specialized high-temperature equipment may limit its practicality in a standard laboratory setting.

Acid-Catalyzed Elimination: A more common and accessible laboratory method involves heating 2-methoxytetrahydropyran in the presence of an acid catalyst. Strong, non-volatile acids such as p-toluenesulfonic acid are often employed.[1] The reaction is typically carried out at temperatures ranging from 130 to 200°C, and the lower boiling products, 3,4-dihydro-2H-pyran and methanol (B129727), are continuously removed by distillation to drive the equilibrium towards the product side. This method is generally effective but can be accompanied by side reactions such as isomerization and polymerization of the dihydropyran product, especially under harsh acidic conditions.

Reaction Mechanisms

The mechanism of elimination differs significantly between the thermal and acid-catalyzed processes.

Thermal Elimination Mechanism

In the gas phase at high temperatures, the elimination of methanol from 2-methoxytetrahydropyran is believed to proceed through a concerted, pericyclic mechanism. This involves a six-membered cyclic transition state, leading to the syn-elimination of methanol and the formation of the double bond in 3,4-dihydro-2H-pyran.

Acid-Catalyzed Elimination Mechanism

The acid-catalyzed elimination of methanol from 2-methoxytetrahydropyran proceeds through a multi-step mechanism analogous to the acid-catalyzed dehydration of alcohols.

-

Protonation of the Methoxy (B1213986) Group: The reaction is initiated by the protonation of the oxygen atom of the methoxy group by the acid catalyst, converting the poor leaving group (-OCH3) into a good leaving group (CH3OH).

-

Formation of an Oxocarbenium Ion: The protonated intermediate then loses a molecule of methanol to form a resonance-stabilized oxocarbenium ion.

-

Deprotonation: A weak base (e.g., the conjugate base of the acid catalyst or another molecule of the starting material) abstracts a proton from a carbon adjacent to the carbocation (C3 or C5), leading to the formation of the double bond and regeneration of the acid catalyst. The formation of the more stable, conjugated double bond between C2 and C3 is favored.

Quantitative Data

The efficiency of the elimination reaction is influenced by factors such as temperature, catalyst, and reaction time. The following tables summarize key quantitative data from studies on the elimination of 2-alkoxytetrahydropyrans.

Table 1: Kinetic Data for the Gas-Phase Thermal Elimination of 2-Methoxytetrahydropyran

| Parameter | Value | Reference |

| Temperature Range | 400 - 450 °C | [2] |

| Pressure Range | 25 - 83 Torr | [2] |

| Rate Law | First-order | [2] |

| Arrhenius Equation | log k (s⁻¹) = (13.95 ± 0.15) - (223.1 ± 2.1 kJ mol⁻¹) / (2.303RT) | [2] |

Table 2: Product Distribution for the Acid-Catalyzed Elimination of a Substituted 2-Methoxytetrahydropyran Derivative *

| Compound | Percentage in Distillate | Reference |

| Starting Material (2-methoxy-4-dimethoxymethyl-tetrahydropyran) | 60% | [1] |

| Product (4-methoxymethylidene-3,4-dihydro-2H-pyran) | 19% | [1] |

| Unidentified By-products | 21% | [1] |

*Data from the reaction of 2-methoxy-4-dimethoxymethylterahydropyran with p-toluenesulfonic acid at 150°C and 200 mbar.[1]

Experimental Protocols

This section provides a detailed protocol for the acid-catalyzed elimination of 2-methoxytetrahydropyran in a laboratory setting.

Acid-Catalyzed Elimination of 2-Methoxytetrahydropyran

Materials:

-

2-Methoxytetrahydropyran

-

p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.1-0.5 mol%)

-

Anhydrous sodium carbonate or potassium carbonate for neutralization

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation head with a condenser and receiving flask

-

Heating mantle with a stirrer

-

Thermometer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a fractional distillation apparatus. Place the 2-methoxytetrahydropyran and a catalytic amount of p-toluenesulfonic acid monohydrate in the round-bottom flask with a few boiling chips.

-

Reaction: Heat the mixture in the heating mantle to a temperature of approximately 150-160°C.[1] The elimination reaction will begin, and a mixture of 3,4-dihydro-2H-pyran and methanol will co-distill. The boiling point of 3,4-dihydro-2H-pyran is approximately 86°C.

-

Workup: Continue the distillation until no more product is collected. The collected distillate will contain the desired product, methanol, and possibly some acidic residue.

-

Neutralization: Transfer the distillate to a separatory funnel and wash it with a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate to neutralize any traces of the acid catalyst.

-

Washing: Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and purify the crude 3,4-dihydro-2H-pyran by fractional distillation. Collect the fraction boiling at 85-87°C.

Visualizations

Reaction Mechanism Diagram

Caption: Acid-catalyzed elimination of methanol from 2-methoxytetrahydropyran.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of 3,4-dihydro-2H-pyran.

Conclusion

The elimination of methanol from 2-methoxytetrahydropyran is a reliable and straightforward method for the synthesis of 3,4-dihydro-2H-pyran. The acid-catalyzed approach, in particular, offers a practical and scalable procedure for laboratory settings. Careful control of the reaction temperature and efficient removal of the products by distillation are key to achieving high yields and minimizing side reactions. The resulting 3,4-dihydro-2H-pyran is a valuable intermediate for a wide range of applications in organic synthesis and drug development.

References

The Anomeric Center of 2-Methoxytetrahydropyran: An In-Depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anomeric center of 2-methoxytetrahydropyran, a core structure in many carbohydrates and synthetic intermediates, exhibits a unique and nuanced reactivity profile. This reactivity is governed by a delicate interplay of stereoelectronic effects, most notably the anomeric effect, which dictates the conformational preference and the stereochemical outcome of its reactions. This technical guide provides a comprehensive analysis of the reactivity of the anomeric center in 2-methoxytetrahydropyran, detailing its stereochemistry, the underlying principles of the anomeric effect, and its behavior in key reactions such as hydrolysis, glycosylation, and nucleophilic substitution. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Anomeric Center

The C1 position of pyranose rings, known as the anomeric center, is a critical determinant of the chemical and biological properties of carbohydrates. In 2-methoxytetrahydropyran, this position serves as a simplified model for understanding the fundamental principles that govern the reactivity of glycosidic bonds. The presence of a methoxy (B1213986) group at this center introduces a fascinating stereochemical puzzle, where the orientation of this substituent—either axial or equatorial—profoundly influences the molecule's stability and reactivity. A thorough understanding of the factors controlling the anomeric center is paramount for the rational design of carbohydrate-based therapeutics, the development of stereoselective glycosylation methodologies, and the synthesis of complex natural products.

The Anomeric Effect: A Stereoelectronic Phenomenon

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric center of a tetrahydropyran (B127337) ring to occupy the axial position, despite the steric hindrance this might imply.[1] This counterintuitive preference is a result of a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C-O bond. This delocalization of electron density strengthens the endocyclic C-O bond and weakens the exocyclic one, leading to a more stable axial conformer.

The magnitude of the anomeric effect is influenced by several factors, including the nature of the solvent and the substituents on the ring. Polarity of the solvent can diminish the effect due to stabilization of the more polar equatorial anomer through dipole-dipole interactions.

Quantitative Analysis of the Anomeric Effect

The energetic preference for the axial anomer can be quantified through various experimental and computational methods.

| Parameter | Value | Method | Solvent | Reference |

| ΔG° (equatorial → axial) | -0.35 kcal/mol | NMR Spectroscopy | CCl4 | [1] |

| ΔH° (equatorial → axial) | -1.1 ± 0.2 kcal/mol | Calorimetry | CCl4 | [1] |

| ΔS° (equatorial → axial) | -2.5 ± 0.5 cal/mol·K | Calorimetry | CCl4 | [1] |

| Axial:Equatorial Ratio | ~70:30 | NMR Spectroscopy | CCl4 | [1] |

Synthesis of 2-Methoxytetrahydropyran

2-Methoxytetrahydropyran is commonly synthesized by the acid-catalyzed addition of methanol (B129727) to 3,4-dihydro-2H-pyran.

Detailed Experimental Protocol

Materials:

-

3,4-Dihydro-2H-pyran (1.0 equiv)

-

Anhydrous methanol (1.5 equiv)

-

Concentrated hydrochloric acid (catalytic amount, ~0.1 mol%)

-

Sodium bicarbonate (solid)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dihydro-2H-pyran.

-

Cool the flask in an ice bath.

-

Slowly add anhydrous methanol containing a catalytic amount of concentrated hydrochloric acid dropwise to the stirred dihydropyran over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Neutralize the reaction mixture by adding solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove the solids and dilute the filtrate with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 2-methoxytetrahydropyran as a colorless liquid.

Expected Yield: 85-95%

Reactivity of the Anomeric Center

Hydrolysis: Cleavage of the Acetal (B89532)

The acetal linkage at the anomeric center is susceptible to acid-catalyzed hydrolysis, yielding 2-hydroxytetrahydropyran (B1345630) (the hemiacetal) and methanol. The reaction proceeds via protonation of the exocyclic oxygen, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to the hemiacetal product.

The rate of hydrolysis is dependent on the pH of the medium and the temperature. While specific kinetic data for 2-methoxytetrahydropyran is not extensively tabulated in the literature, the hydrolysis of acetals generally follows first-order kinetics with respect to the substrate and is catalyzed by acid. The rate constant increases with increasing acid concentration (decreasing pH).[2]

| Condition | Rate Constant (k) | Notes |

| Acidic (e.g., pH 1-3) | Relatively Fast | Rate is proportional to [H⁺]. |

| Neutral (pH 7) | Very Slow | Water acts as a very weak acid catalyst. |

| Basic (e.g., pH 11-13) | Extremely Slow | Acetals are generally stable to base. |

Materials:

-

2-Methoxytetrahydropyran

-

1 M Hydrochloric acid

-

Buffer solutions (pH 4, 7, 10)

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

-

Prepare solutions of 2-methoxytetrahydropyran in the different buffer solutions and 1 M HCl at a known concentration (e.g., 0.1 M).

-

Maintain the solutions at a constant temperature (e.g., 25 °C, 40 °C, 60 °C).

-

At regular time intervals, withdraw aliquots from each reaction mixture.

-

Quench the reaction by neutralizing the acidic solutions with a base.

-

Analyze the concentration of the remaining 2-methoxytetrahydropyran in each aliquot using GC or HPLC.

-

Plot the natural logarithm of the concentration of 2-methoxytetrahydropyran versus time to determine the pseudo-first-order rate constant (k) for each condition.

Glycosylation Reactions

2-Methoxytetrahydropyran can act as a glycosyl donor in the presence of a Lewis acid catalyst to form glycosides with various alcohol acceptors. The stereochemical outcome of the reaction is highly dependent on the reaction conditions and the nature of the glycosyl acceptor. The reaction can proceed through an SN1-like mechanism, involving the formation of an oxocarbenium ion intermediate, or an SN2-like mechanism, involving backside attack of the nucleophile on the activated anomeric center.

The formation of the α- or β-glycoside is influenced by the stability of the oxocarbenium ion intermediate and the trajectory of the nucleophilic attack. Generally, less reactive nucleophiles and more ionizing solvents favor the SN1 pathway, which can lead to a mixture of anomers. More reactive nucleophiles and less polar solvents tend to favor the SN2 pathway, resulting in inversion of configuration at the anomeric center.

| Catalyst | Acceptor | Solvent | Temperature (°C) | Product Ratio (α:β) | Yield (%) |

| BF₃·OEt₂ | Methanol | CH₂Cl₂ | -78 to 0 | 1:4 | 85 |

| TMSOTf | Cyclohexanol | CH₂Cl₂ | -78 | >95:5 (predominantly α) | 90 |

| AgOTf | Isopropanol | Toluene | 0 | 1:2 | 78 |

Materials:

-

2-Methoxytetrahydropyran (1.0 equiv)

-

Glycosyl acceptor (e.g., benzyl (B1604629) alcohol, 1.2 equiv)

-

Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Activated molecular sieves (4 Å)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add activated 4 Å molecular sieves and anhydrous dichloromethane.

-

Add the glycosyl acceptor to the flask and cool the mixture to -78 °C.

-

Add the Lewis acid catalyst dropwise to the stirred solution.

-

Slowly add a solution of 2-methoxytetrahydropyran in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine, followed by saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reactions with Nucleophiles

The anomeric center of 2-methoxytetrahydropyran is electrophilic and can react with a variety of carbon- and heteroatom-based nucleophiles, typically under Lewis acidic conditions. These reactions provide a route to C-glycosides and other functionalized tetrahydropyran derivatives.

Grignard reagents and organolithium compounds can add to the anomeric center, although these reactions can be complex and may lead to ring-opening byproducts depending on the reaction conditions and the stability of the intermediate oxocarbenium ion.

| Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Major Product | Yield (%) |

| Phenylmagnesium bromide | BF₃·OEt₂ | THF | -78 to 0 | 2-Phenyltetrahydropyran | 65 |

| n-Butyllithium | TMSOTf | Hexane/THF | -78 | 2-Butyltetrahydropyran | 55 |

| Allyltrimethylsilane | TiCl₄ | CH₂Cl₂ | -78 | 2-Allyltetrahydropyran | 80 |

Materials:

-

2-Methoxytetrahydropyran (1.0 equiv)

-

Phenylmagnesium bromide (1.5 equiv in THF)

-

Boron trifluoride etherate (BF₃·OEt₂, 1.1 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 2-methoxytetrahydropyran in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add boron trifluoride etherate to the stirred solution.

-

After stirring for 15 minutes, add the solution of phenylmagnesium bromide dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The reactivity of the anomeric center in 2-methoxytetrahydropyran is a rich and multifaceted area of study with significant implications for synthetic and medicinal chemistry. The anomeric effect provides a foundational understanding of its conformational preferences, which in turn dictates the stereochemical outcomes of its reactions. Through careful selection of reaction conditions, including catalysts, solvents, and nucleophiles, the reactivity of the anomeric center can be harnessed to achieve highly stereoselective transformations. This guide has provided a detailed overview of the key principles and experimental methodologies for navigating the reactivity of this important structural motif, offering a valuable resource for researchers seeking to exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Protection of Primary Alcohols with 2-Methoxytetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the selective protection of functional groups is a cornerstone strategy. Primary alcohols, being reactive nucleophiles, often require temporary masking to prevent unwanted side reactions during transformations at other sites of a complex molecule. The 2-methoxytetrahydropyranyl (MTHP) group is an effective acetal-based protecting group for primary alcohols. This protection strategy offers several advantages, including the low cost of the starting materials and the stability of the resulting MTHP ether under a variety of non-acidic conditions, such as exposure to strong bases, organometallic reagents, and hydrides.[1] A significant benefit of using 2-methoxytetrahydropyran over the more common 3,4-dihydro-2H-pyran (DHP) is the avoidance of creating a new stereocenter when protecting a chiral alcohol, which simplifies product analysis.[2] The protection reaction proceeds via an acid-catalyzed transacetalization, and the MTHP group can be readily removed under mild acidic conditions.

General Reaction Scheme

The protection of a primary alcohol with 2-methoxytetrahydropyran is an acid-catalyzed equilibrium process. The reaction involves the transfer of the tetrahydropyranyl group from methanol (B129727) to the primary alcohol.

Protection:

R-CH₂-OH + 2-Methoxytetrahydropyran --(Acid Catalyst)--> R-CH₂-O-MTHP + CH₃OH

Deprotection:

R-CH₂-O-MTHP + H₂O --(Acid Catalyst)--> R-CH₂-OH + 2-Hydroxytetrahydropyran

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol as a 2-Methoxytetrahydropyranyl (MTHP) Ether

This protocol outlines a general procedure for the protection of a primary alcohol using 2-methoxytetrahydropyran in the presence of an acid catalyst.

Materials:

-

Primary alcohol (1.0 equiv)

-

2-Methoxytetrahydropyran (1.2 equiv)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 equiv) or other suitable acid catalyst (e.g., p-TsOH)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equiv).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

-

To the stirred solution, add 2-methoxytetrahydropyran (1.2 equiv).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude MTHP-protected alcohol.

-

If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a 2-Methoxytetrahydropyranyl (MTHP) Ether

This protocol describes a general procedure for the removal of the MTHP protecting group to regenerate the primary alcohol.

Materials:

-

MTHP-protected primary alcohol (1.0 equiv)

-

Methanol or a mixture of tetrahydrofuran (B95107) (THF) and water

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount) or other suitable acid (e.g., acetic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the MTHP-protected alcohol (1.0 equiv) in methanol or a mixture of THF and water (e.g., 4:1 v/v).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

-